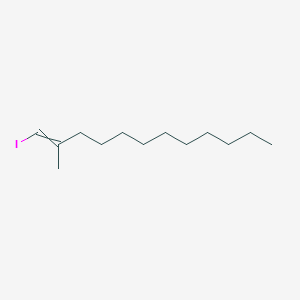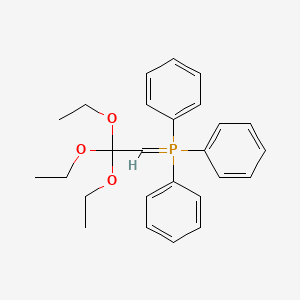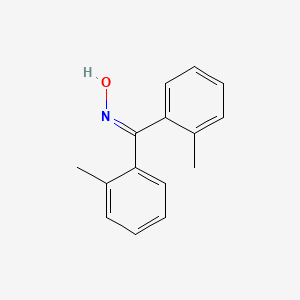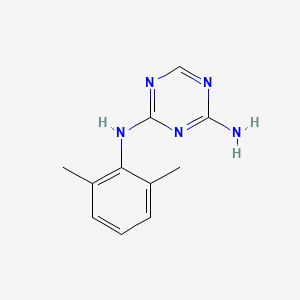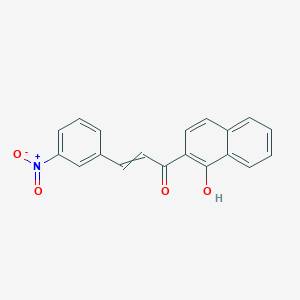
4,5,5A,6,6A,7,8,10A-Octahydroacephenanthrylen-6-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,5A,6,6A,7,8,10A-Octahydroacephenanthrylen-6-OL is a chemical compound known for its unique structure and properties It is a polycyclic compound with multiple fused rings, which contributes to its stability and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,5A,6,6A,7,8,10A-Octahydroacephenanthrylen-6-OL typically involves multi-step organic reactions. One common synthetic route includes the hydrogenation of acephenanthrylene derivatives under specific conditions to achieve the desired octahydro structure. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of high-pressure hydrogenation and advanced catalytic systems can optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4,5,5A,6,6A,7,8,10A-Octahydroacephenanthrylen-6-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further hydrogenate the compound to form more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
4,5,5A,6,6A,7,8,10A-Octahydroacephenanthrylen-6-OL has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,5,5A,6,6A,7,8,10A-Octahydroacephenanthrylen-6-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4,5,5A,6,6A,7,8,10A-Octahydroacephenanthrylen-6-ONE: A ketone derivative with similar structural features.
4,5,5A,6,6A,7,8,10A-Octahydroacephenanthrylen-6-AMINE: An amine derivative with potential biological activity.
Uniqueness
4,5,5A,6,6A,7,8,10A-Octahydroacephenanthrylen-6-OL is unique due to its specific hydroxyl functional group, which imparts distinct chemical and biological properties. This hydroxyl group can participate in hydrogen bonding and other interactions, making the compound versatile for various applications.
Propiedades
Número CAS |
111836-26-1 |
|---|---|
Fórmula molecular |
C16H18O |
Peso molecular |
226.31 g/mol |
Nombre IUPAC |
4,5,5a,6,6a,7,8,10a-octahydroacephenanthrylen-6-ol |
InChI |
InChI=1S/C16H18O/c17-16-13-6-2-1-5-11(13)12-7-3-4-10-8-9-14(16)15(10)12/h1,3-5,7,11,13-14,16-17H,2,6,8-9H2 |
Clave InChI |
ITAWCIFVBMBZSN-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(C=C1)C3=CC=CC4=C3C(C2O)CC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene](/img/structure/B14331428.png)
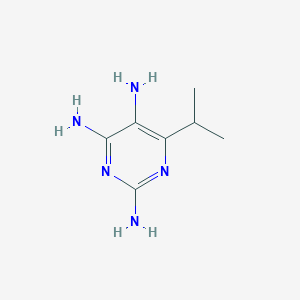
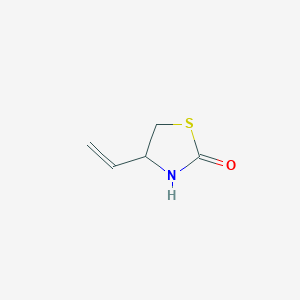
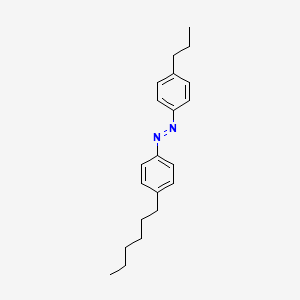
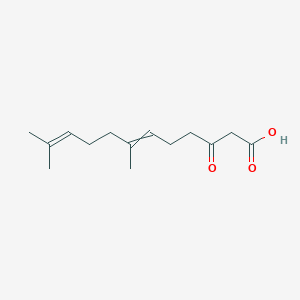
![Phosphonium, [2-[(2-methylpropyl)amino]-2-oxoethyl]triphenyl-, bromide](/img/structure/B14331450.png)

![7-fluoro-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B14331465.png)
